molecular formula C9H8ClNO5 B3115759 2-(2-Chloro-4-nitrophenoxy)propanoic acid CAS No. 21105-10-2

2-(2-Chloro-4-nitrophenoxy)propanoic acid

Cat. No. B3115759
CAS RN: 21105-10-2
M. Wt: 245.61 g/mol
InChI Key: FPVGJIAXEJMVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloro-4-nitrophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H8ClNO5 . It has a molecular weight of 245.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8ClNO5/c1-5(9(12)13)16-8-3-2-6(11(14)15)4-7(8)10/h2-5H,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 245.62 , and its molecular formula is C9H8ClNO5 .

Scientific Research Applications

Environmental Monitoring and Analysis

2-(2-Chloro-4-nitrophenoxy)propanoic acid, as a model phenoxy herbicide, has been used in environmental monitoring and analysis. A study demonstrated a method for determining such herbicides in water samples. This involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This technique has been effective in detecting low concentrations of phenoxy herbicides in real samples like seawater and tap water, highlighting its utility in environmental pollution studies (Nuhu et al., 2012).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains important information about the potential hazards of the compound, as well as recommendations for handling, storage, and disposal.

properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-5(9(12)13)16-8-3-2-6(11(14)15)4-7(8)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVGJIAXEJMVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-nitrophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-nitrophenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-4-nitrophenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-4-nitrophenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-4-nitrophenoxy)propanoic acid
Reactant of Route 6
2-(2-Chloro-4-nitrophenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.